1-(Oxan-3-yl)propan-2-one

Description

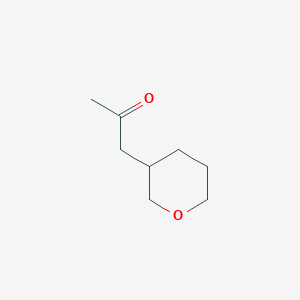

1-(Oxan-3-yl)propan-2-one (IUPAC name: this compound) is a ketone derivative featuring a tetrahydropyran (oxane) ring substituted at the 3-position with a propan-2-one (acetone) moiety. This compound is structurally characterized by its six-membered oxygen-containing heterocycle (oxane) and a ketone functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

The compound is cataloged under CAS numbers such as 1207175-39-0 and 1221819-47-1 (for its oxetane-derived analog), with applications ranging from pharmaceutical research to material science . Its oxane ring imparts conformational rigidity, which can influence binding affinity in drug design, while the ketone group offers reactivity for further functionalization.

Properties

IUPAC Name |

1-(oxan-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)5-8-3-2-4-10-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWCYXGMCFTTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18956-01-9 | |

| Record name | 1-(oxan-3-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-3-yl)propan-2-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but generally, it involves the following steps:

Initial Formation: The initial formation of the core structure of this compound typically involves a condensation reaction between two primary reactants under controlled temperature and pressure conditions.

Intermediate Formation: The intermediate compound is then subjected to further reactions, such as cyclization or addition reactions, to build the desired structure.

Final Steps: The final steps often involve purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Batch Processing: Where the reactions are carried out in large batches with careful monitoring of reaction parameters.

Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-3-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

1-(Oxan-3-yl)propan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activity, including effects on cell function and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 1-(oxan-3-yl)propan-2-one, a comparative analysis with analogous compounds is presented below. Key structural and functional differences are highlighted, supported by experimental data from diverse sources.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Analysis

Structural Diversity and Reactivity :

- This compound distinguishes itself with an oxane ring, which enhances steric and electronic effects compared to furan or benzothiazole analogs . This rigidity may improve stability in drug delivery systems.

- Sulfone-containing analogs (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one) exhibit superior directing-group capabilities in asymmetric catalysis due to the sulfone’s electron-withdrawing nature .

Biological Activity :

- Pelletierine (1-(piperidin-2-yl)propan-2-one) demonstrates bioactivity as an anti-parasitic agent, unlike this compound, which is primarily a synthetic intermediate .

- Arylbenzofuran lignans (e.g., 1-(6-methoxy-2-(4-methoxyphenyl)benzofuran-5-yl)propan-2-one) isolated from Arctium lappa exhibit antioxidant and anti-inflammatory properties, highlighting the role of aromatic ketones in natural product chemistry .

The sulfone-ketone hybrid in 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one facilitates enantioselective reductions (90.6% yield), underscoring its utility in chiral synthesis .

Physicochemical Properties: this compound has a lower molecular weight (128.17 g/mol) compared to bulkier analogs like 1-(3-tert-butyl-4-hydroxyphenyl)propan-2-one (220.31 g/mol), which may enhance its solubility in non-polar solvents .

Biological Activity

1-(Oxan-3-yl)propan-2-one, also known as 3-Oxabicyclo[3.3.0]octan-2-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_6H_10O_2

- Molecular Weight : 114.15 g/mol

- Canonical SMILES : CC(=O)C1CCOC1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Modulation of Receptor Activity : It may interact with specific receptors, influencing signal transduction pathways.

Biological Activities

This compound exhibits several biological activities:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer potential of this compound was assessed using MCF-7 and A549 cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.